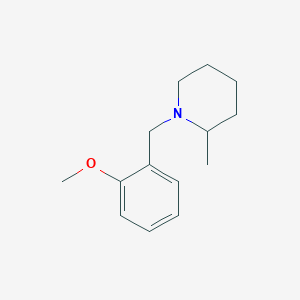
1-(2-methoxybenzyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-2-methylpiperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as an opioid receptor antagonist, which means it can block the effects of opioids such as morphine and heroin. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the treatment of opioid addiction and pain management.
Wirkmechanismus
The mechanism of action of 1-(2-methoxybenzyl)-2-methylpiperidine involves its binding to the mu-opioid receptor in the brain. This receptor is responsible for mediating the effects of opioids such as pain relief and euphoria. By binding to this receptor, this compound can block the effects of opioids and prevent their addictive properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its opioid receptor antagonist activity. It has been shown to be effective in reducing opioid cravings and withdrawal symptoms in animal studies and human clinical trials. Additionally, this compound has been investigated for its potential use in pain management, as it can block the effects of pain medications such as morphine and fentanyl.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-methoxybenzyl)-2-methylpiperidine in lab experiments are primarily related to its specificity as an opioid receptor antagonist. It can be used to selectively block the effects of opioids without affecting other neurotransmitter systems in the brain. Additionally, this compound has a relatively low toxicity profile and can be administered safely in animal studies and human clinical trials.
The limitations of using this compound in lab experiments are primarily related to its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings and may require the use of specialized delivery methods. Additionally, the effects of this compound may vary depending on the specific opioid being used and the individual characteristics of the subject.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxybenzyl)-2-methylpiperidine. One potential area of focus is the development of more efficient synthesis methods that can increase the yield and purity of the product. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in the treatment of opioid addiction and pain management. Finally, there is a need for more comprehensive studies on the long-term effects of this compound on brain function and behavior.
Synthesemethoden
The synthesis of 1-(2-methoxybenzyl)-2-methylpiperidine involves the reaction of 2-methoxybenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography. The yield of this reaction is typically around 50-60% and the purity of the product can be confirmed using NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 1-(2-methoxybenzyl)-2-methylpiperidine is primarily focused on its potential use as an opioid receptor antagonist. It has been shown to be effective in blocking the effects of opioids in animal studies and has also been tested in human clinical trials for the treatment of opioid addiction. Additionally, this compound has been investigated for its potential use in pain management, as it can block the effects of pain medications such as morphine and fentanyl.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-7-5-6-10-15(12)11-13-8-3-4-9-14(13)16-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJRTQYHTVXMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)

![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)

![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-1-adamantyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4972038.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)